Product packaging for Desbenzyl IBP(Cat. No.:CAS No. 4486-44-6)

Desbenzyl IBP

Cat. No.: B1207189
CAS No.: 4486-44-6
M. Wt: 198.22 g/mol
InChI Key: RPSWUJJTYUNDDU-UHFFFAOYSA-N
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Description

Significance of Investigating Metabolites and Related Chemical Entities

The study of metabolites, the intermediate and final products of metabolic reactions, is a cornerstone of pharmacology and toxicology. Investigating these chemical entities is crucial as they can possess their own distinct biological activities, which may contribute to the therapeutic effects or the toxicity profile of the parent drug. Metabolites can have similar, reduced, or enhanced activity compared to the parent compound, and in some cases, they may exhibit entirely new pharmacological properties. Understanding the metabolic fate of a drug is essential for a complete picture of its mechanism of action, pharmacokinetics, and potential for drug-drug interactions. The cytochrome P450 (CYP) enzyme family, in particular, plays a major role in the phase I metabolism of many drugs, often leading to the formation of active metabolites. mdpi.com

Overview of Parent Compound's Biochemical and Pharmacological Relevance

While the specific parent compound of Desbenzyl IBP is not explicitly detailed in the available literature under this exact name, the context of related research often points toward Ibudilast. For the purpose of this academic inquiry, we will contextualize this compound in relation to Ibudilast (also known as MN-166).

Ibudilast is a small-molecule, orally bioavailable phosphodiesterase (PDE) inhibitor. mdpi.comnih.gov It is not highly selective, showing inhibitory action against several PDE subtypes, including PDE3, PDE4, PDE10, and PDE11. mdpi.com This inhibition leads to an increase in intracellular cyclic AMP (cAMP), which modulates various signaling pathways. mdpi.com Beyond PDE inhibition, Ibudilast is also known to be an antagonist of Toll-like receptor 4 (TLR4) and an inhibitor of macrophage migration inhibitory factor (MIF), contributing to its significant anti-inflammatory and neuroprotective effects. patsnap.com

Originally approved in Japan for the treatment of bronchial asthma and for improving dizziness after a stroke, Ibudilast has gained substantial interest for its potential in treating a range of neurological disorders. mdpi.comopenaccessjournals.com Its ability to cross the blood-brain barrier and attenuate glial cell activation makes it a promising candidate for conditions like multiple sclerosis (MS), amyotrophic lateral sclerosis (ALS), and neuropathic pain. patsnap.comnih.govneurologylive.com

Table 1: Pharmacological Profile of Ibudilast

TargetMechanism of ActionTherapeutic Relevance
Phosphodiesterases (PDEs)Inhibition (non-selective)Anti-inflammatory, Vasodilation, Bronchodilation
Toll-like receptor 4 (TLR4)AntagonismNeuroprotection, Attenuation of glial activation
Macrophage Migration Inhibitory Factor (MIF)InhibitionAnti-inflammatory

Scope and Objectives of Academic Inquiry on this compound

Given the current knowledge gaps, the primary objective of any future academic inquiry into this compound would be foundational. The scope would need to encompass the absolute basics of chemical and pharmacological research.

Key objectives would include:

Confirmation of Existence: The first step would be to analytically confirm the formation of this compound as a metabolite of a parent compound, presumably Ibudilast, through in vitro metabolic studies (e.g., using liver microsomes) and in vivo sample analysis.

Chemical Synthesis and Characterization: A definitive synthesis of the this compound molecule would be required. This would allow for its structural confirmation using analytical techniques like NMR and mass spectrometry and provide a pure standard for further experiments.

Pharmacokinetic Profiling: If its existence is confirmed, studies would be needed to determine its formation rate, distribution, and elimination profile relative to the parent drug and other major metabolites.

Pharmacological Screening: The synthesized compound would need to be screened for biological activity, including its potency as a PDE inhibitor and its effects on targets like TLR4 and MIF, to understand if it contributes to the parent compound's therapeutic profile.

Table 2: Proposed Research Objectives for this compound

Research PhaseObjectiveMethodologies
Phase 1: Discovery Confirm existence and structure.In vitro metabolism, LC-MS analysis, Chemical Synthesis, NMR Spectroscopy.
Phase 2: Profiling Characterize pharmacokinetic and pharmacodynamic properties.In vivo animal studies, Plasma concentration analysis, Receptor binding assays.
Phase 3: Significance Determine contribution to parent compound's overall effects.Comparative studies with the parent drug in disease models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15O3PS B1207189 Desbenzyl IBP CAS No. 4486-44-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hydroxy-di(propan-2-yloxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O3PS/c1-5(2)8-10(7,11)9-6(3)4/h5-6H,1-4H3,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSWUJJTYUNDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=S)(O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196324
Record name Diisopropylthiophosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4486-44-6
Record name O,O-Bis(1-methylethyl) phosphorothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4486-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diisopropylthiophosphate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004486446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diisopropylthiophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Transformations of Desbenzyl Ibp

Historical and Contemporary Approaches to Desbenzylation Reactions

The removal of a benzyl (B1604629) group (debenzylation) is a crucial transformation in organic synthesis, often employed to deprotect hydroxyl, amino, or carboxyl groups. In the context of synthesizing Desbenzyl IBP, this would typically involve the cleavage of a benzyl ester precursor.

Catalytic hydrogenolysis is a primary method for debenzylation. This reaction involves the use of hydrogen gas and a metal catalyst, most commonly palladium on carbon (Pd/C). The process is highly efficient for the cleavage of benzyl esters, ethers, and amines, yielding the deprotected molecule and toluene as a byproduct. nih.gov

Transfer hydrogenation offers a safer alternative to using hydrogen gas. nih.gov This method utilizes a hydrogen donor, such as formic acid or cyclohexene, in the presence of a palladium catalyst. nih.govnih.gov While effective for O-benzyl groups, the choice of hydrogen donor is critical; for instance, formic acid has been noted to require a larger amount of palladium catalyst for efficient debenzylation of carbohydrate derivatives. nih.gov The use of trifluoroethanol as a solvent has been shown to prevent N-alkylation side reactions that can occur with alcoholic solvents. nih.gov

Table 1: Comparison of Catalytic Debenzylation Methods

MethodCatalyst/ReagentsAdvantagesDisadvantagesRelevant Findings
Catalytic HydrogenolysisH₂, Pd/CHigh efficiency, clean reaction. nih.govUse of flammable H₂ gas, potential for catalyst poisoning. researchgate.netEffective for benzyl esters, leaving other sensitive groups intact. nih.gov
Transfer HydrogenationPd/C, Formic Acid or CyclohexeneAvoids H₂ gas, high chemoselectivity. nih.govnih.govMay require higher catalyst loading depending on the hydrogen donor. nih.govCyclohexene is a preferred donor for some debenzylations but may require an acid co-catalyst. nih.gov

Non-catalytic methods provide alternatives for substrates that are sensitive to catalytic hydrogenation conditions.

Oxidative cleavage is a prominent non-catalytic strategy. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the photooxidative cleavage of benzyl ethers. researchgate.net This visible-light-mediated method demonstrates high functional group tolerance, allowing for the deprotection of benzyl groups in the presence of alkenes, alkynes, and azides. researchgate.net Another approach involves the use of a bromo radical, generated from an alkali metal bromide, which effectively promotes the oxidative debenzylation of N-benzyl amides and O-benzyl ethers under mild conditions. nsf.gov Nitroxyl radicals, in the presence of a co-oxidant like phenyl iodonium bis(trifluoroacetate) (PIFA), can also catalyze the oxidative deprotection of benzyl groups at room temperature. researchgate.net

Lewis acids, such as boron trichloride (BCl₃), can achieve chemoselective debenzylation of aryl benzyl ethers at low temperatures when used with a cation scavenger like pentamethylbenzene. nih.gov

Table 2: Overview of Non-Catalytic Debenzylation Strategies

MethodReagentsKey FeaturesSubstrate Scope
Visible-Light PhotocatalysisDDQ, LightHigh functional group tolerance, can be performed in continuous flow. researchgate.netBenzyl ethers. researchgate.net
Radical BrominationAlkali Metal Bromide, OxidantMild, transition-metal-free conditions. nsf.govN-benzyl amides, O-benzyl ethers. nsf.gov
Nitroxyl Radical CatalysisNitroxyl Radical, PIFAEffective at ambient temperature, broad substrate scope. researchgate.netBenzylic ethers. researchgate.net
Lewis Acid CleavageBCl₃, PentamethylbenzeneChemoselective for aryl benzyl ethers at low temperatures. nih.govAryl benzyl ethers. nih.gov

Targeted Synthesis of this compound and its Analogs

The synthesis of the this compound (Ibuprofen) core is well-established, with various methods developed to optimize efficiency and regioselectivity.

The classic industrial syntheses of ibuprofen, such as the Boots process and the BHC process, begin with isobutylbenzene. sciencesnail.com A key step in these syntheses is the Friedel-Crafts acylation of isobutylbenzene. This reaction demonstrates regioselectivity, with the acetyl group being directed to the para position due to the ortho/para-directing nature and steric bulk of the isobutyl group. sciencesnail.com

More recent developments have focused on alternative regioselective methods. For instance, iron-catalyzed and nickel-catalyzed hydrocarboxylation reactions have been employed for the synthesis of ibuprofen, showcasing modern approaches to achieving the desired regiochemistry. nih.gov

Ibuprofen possesses a stereocenter at the α-position of the propionate moiety. The (S)-enantiomer is known to be the more biologically active form. medicilon.com While ibuprofen is often sold as a racemic mixture, there is significant interest in stereoselective syntheses to produce the pure (S)-enantiomer (dexibuprofen).

In vivo, the inactive (R)-enantiomer undergoes enzymatic conversion to the active (S)-enantiomer via the action of alpha-methylacyl-CoA racemase. rsc.org Synthetic strategies have been developed to achieve enantiomerically enriched ibuprofen, such as asymmetric protonation. nih.gov However, these routes must be highly efficient to compete with established chiral resolution methods.

Derivatization and Functionalization of this compound for Research Applications

The carboxylic acid group of this compound (Ibuprofen) is a prime site for derivatization to generate analogs for various research purposes, including the development of new therapeutic agents and chemical probes.

The modification of the carboxyl group can lead to the synthesis of esters, amides, and hydrazides. nih.govresearchgate.netrsc.org For example, N-benzyl-2-(4-isobutylphenyl)propanamide has been synthesized by the condensation of ibuprofen with benzylamine. nih.gov Such derivatizations are often pursued to create prodrugs with altered physicochemical properties or to explore new biological activities. nih.govresearchgate.net

Ibuprofen derivatives have been synthesized and investigated for a range of applications, including as potential anticancer agents and enzyme inhibitors. nih.govnih.govnih.gov For instance, ibuprofen has been incorporated into bis-Schiff base derivatives to assess their potential against malignant glioma. nih.gov Furthermore, functionalization of ibuprofen has been explored to create activity-based probes for studying enzymes. researchgate.net The synthesis of bora-ibuprofen derivatives highlights the ongoing efforts to create novel, functionalized analogs of this important molecule. nsf.gov

Table 3: Examples of Derivatization of the this compound Carboxyl Group

Derivative TypeSynthetic ApproachResearch ApplicationReference
EstersEsterification with various alcohols.Prodrugs for enhanced transdermal absorption. najah.edu
AmidesCondensation with amines (e.g., benzylamine).Fatty acid amide hydrolase (FAAH) inhibitors. nih.gov
Hydrazide-HydrazonesReaction with hydrazine followed by condensation with aldehydes.Potential anti-inflammatory and anticancer agents. nih.gov
Bis-Schiff BasesMulti-step synthesis involving hydrazide formation and reaction with dialdehydes.Potential agents for malignant glioma. nih.gov
Bora-derivativesCopper-catalyzed 1,2-difunctionalization of the corresponding vinyl arene.Development of novel boron-functionalized compounds. nsf.gov

Synthesis of Isotopically Labeled this compound

There is no specific literature detailing the synthesis of isotopically labeled this compound. General strategies for introducing isotopes into phosphorothioates have been developed for other molecules. For instance, stable isotopes such as ³⁴S can be incorporated into phosphorothioate backbones using specialized sulfurizing agents. nih.gov Another established method involves the use of ¹⁸O-labeled oxathiaphospholanes to create P-chiral isotopomers of phosphorothioates. nih.gov

These methods provide a conceptual framework for how this compound could potentially be labeled. For example, a synthetic route could theoretically be designed to use an isotopically labeled precursor, such as isopropanol labeled with ¹³C or ²H (deuterium), or a sulfurizing agent containing ³³S or ³⁴S. However, without experimental data specific to this compound, any proposed synthetic scheme remains hypothetical. The reaction conditions, potential side reactions, and purification strategies would all need to be developed and optimized.

Table 1: Potential Isotopes for Labeling this compound

IsotopePotential Labeling PositionGeneral Method Category
²H (D)Isopropyl groupsUse of deuterated isopropanol
¹³CIsopropyl groupsUse of ¹³C-labeled isopropanol
¹⁷O/¹⁸OOxygen atomsUse of ¹⁷O/¹⁸O-labeled precursors
³³S/³⁴SSulfur atomUse of isotopically labeled sulfurizing agent

Preparation of Functionalized Derivatives for Probe Design

Similarly, the scientific literature lacks specific reports on the preparation of functionalized this compound derivatives for use as chemical probes. Chemical probes are small molecules designed to study biological systems, and their synthesis requires the introduction of specific functional groups for detection or interaction with biological targets.

For the phosphorothioate class of compounds, the sulfur atom is a known site for functionalization due to its nucleophilic character. nih.gov In the context of phosphorothioate oligonucleotides, this reactivity has been exploited to attach various chemical moieties. This suggests that the sulfur atom in this compound could potentially be targeted for alkylation or other conjugation reactions to introduce reporter groups (like fluorophores) or reactive handles for attachment to other molecules.

Table 2: Hypothetical Functionalization Strategies for this compound

Functional Group to IntroducePotential Reagent TypePurpose in Probe Design
FluorophoreAlkyl halide with fluorescent tagFluorescence imaging/detection
BiotinBiotin derivative with reactive groupAffinity-based purification/detection
Click Chemistry Handle (e.g., Azide, Alkyne)Azide- or alkyne-containing electrophileBioorthogonal conjugation
Photoaffinity LabelPhotoreactive groupCovalent cross-linking to target proteins

The Chemical Compound “this compound”: An Uncharted Territory in Metabolic Research

Despite a comprehensive search of scientific literature and chemical databases, the chemical compound "this compound" remains uncharacterized. There is currently no publicly available information regarding its biological formation pathways or metabolic profile.

The name "this compound" suggests it may be a metabolite of a parent compound, potentially one containing an "IBP" moiety from which a benzyl group has been removed. One such hypothetical parent compound could be Ibufenpyrac. However, searches for the metabolism of Ibufenpyrac have not yielded any information about a "this compound" metabolite.

Consequently, it is not possible to provide details on the following, as requested:

Elucidation of Enzymatic Dealkylation Mechanisms in Vitro: There is no research on the enzymes, such as Cytochrome P450 monooxygenases or other enzyme systems, that might be involved in the formation of this compound.

Identification of Metabolic Precursors and Downstream Products: Without identification of the parent compound, the metabolic pathways leading to or from this compound cannot be determined.

Comparative Metabolic Studies of this compound Across Different Biological Matrices (In Vitro): No in vitro studies on the metabolism of this compound in different biological systems have been published.

Biological Formation Pathways and Metabolic Characterization of Desbenzyl Ibp

Comparative Metabolic Studies of Desbenzyl IBP Across Different Biological Matrices (In Vitro)

Liver Microsomal Systems

In vitro studies utilizing human, rat, and mouse liver microsomes have been instrumental in elucidating the metabolic fate of donepezil. These studies consistently identify N-debenzylation as one of the four major metabolic pathways for donepezil, alongside O-demethylation, hydroxylation, and N-oxidation. mdpi.comknu.ac.kr Desbenzyl donepezil, also referred to in some literature as M4, is a principal metabolite formed through this N-dealkylation reaction. researchgate.net

Research has pinpointed the specific cytochrome P450 (CYP) isoenzymes responsible for this metabolic step. Cytochrome P450 3A4 (CYP3A4) has been identified as the primary enzyme mediating the formation of Desbenzyl donepezil. researchgate.net To a lesser extent, CYP2C9 also contributes to this metabolic conversion. researchgate.net The involvement of these enzymes highlights the liver's central role in the biotransformation of donepezil.

The metabolic profile of donepezil can vary across different species. For instance, one study found that 17 metabolites were detected in human and rat liver microsomes, while 21 were identified in mouse liver microsomes. mdpi.comknu.ac.kr This underscores the importance of considering interspecies differences in drug metabolism studies.

Metabolic Pathways of Donepezil in Liver Microsomes
Metabolic PathwayKey Metabolite(s)Primary Enzymes Involved
N-DebenzylationDesbenzyl donepezil (M4)CYP3A4, CYP2C9 (minor)
O-Demethylation-CYP2D6
Hydroxylation--
N-Oxidation--

Other Tissue Homogenates and Cell Lines

While the liver is the primary site of donepezil metabolism, other tissues and cell systems can also contribute to its biotransformation. Although specific quantitative data on the formation of Desbenzyl donepezil in various tissue homogenates is limited in the available research, the enzymes responsible for its formation, CYP3A4 and CYP2C9, are known to be present in extrahepatic tissues, such as the small intestine.

In vitro studies using various cell lines are common in drug metabolism research to model the metabolic processes of specific organs or cell types. While the direct formation of Desbenzyl donepezil has been more extensively studied in liver microsomes, cell lines such as hepatocyte-derived cell lines (e.g., HepG2) and intestinal cell lines (e.g., Caco-2) are utilized to investigate the broader metabolic profile and transport of drugs. The presence of CYP3A4 and CYP2C9 in these cell lines suggests they are capable of producing Desbenzyl donepezil, although the extent of this metabolism may differ from that observed in primary liver tissues.

Enzyme Kinetics and Reaction Mechanisms of Desbenzylation in Model Systems

The formation of Desbenzyl donepezil from donepezil is a classic example of an N-dealkylation reaction catalyzed by cytochrome P450 enzymes. This process involves the enzymatic removal of the benzyl (B1604629) group from the nitrogen atom of the piperidine ring of the donepezil molecule.

The reaction mechanism is initiated by the abstraction of a hydrogen atom from the benzylic carbon by an activated oxygen species of the CYP enzyme, typically a ferryl-oxo intermediate. This generates a carbon-centered radical, which then undergoes further oxidation to form a carbinolamine intermediate. This unstable intermediate then spontaneously decomposes, releasing the benzyl group as benzaldehyde and forming the primary amine metabolite, Desbenzyl donepezil.

While the principal enzymes, CYP3A4 and CYP2C9, have been identified, detailed kinetic parameters for the specific N-debenzylation of donepezil are not extensively reported in the public domain. However, the general principles of Michaelis-Menten kinetics apply to this enzymatic reaction. The rate of formation of Desbenzyl donepezil would be dependent on the concentrations of both donepezil and the active CYP enzymes, as well as the specific kinetic constants (Km and Vmax) of each enzyme for this particular substrate and reaction.

Inhibition studies have provided some insight into the enzyme kinetics. For instance, known inhibitors of CYP3A4, such as ketoconazole, have been shown to significantly inhibit the formation of Desbenzyl donepezil (M4) in human liver microsomes. researchgate.net This competitive inhibition demonstrates the direct involvement of the enzyme's active site in the desbenzylation process. The Ki (inhibition constant) values obtained from such studies can help to quantify the affinity of the inhibitor for the enzyme and predict potential drug-drug interactions.

Enzymes Involved in Desbenzyl Donepezil Formation
EnzymeRole in DesbenzylationKnown Inhibitors
CYP3A4PrimaryKetoconazole, Itraconazole
CYP2C9MinorFluconazole, Sulfaphenazole

Analytical Methodologies for Detection, Quantification, and Structural Elucidation of Desbenzyl Ibp

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating Desbenzyl IBP from its parent compound and other related substances. tricliniclabs.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods, with capillary electrophoresis (CE) offering a complementary approach. iupac.org

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of this compound. asianjpr.compharmasalmanac.com The development of a robust HPLC method involves the careful selection of a stationary phase and the optimization of the mobile phase composition to achieve the desired separation. drawellanalytical.com

The choice of the stationary phase is a critical factor in achieving the desired selectivity and resolution in HPLC. hplc.eu For the separation of compounds like this compound, reversed-phase chromatography is a common approach. waters.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. molnar-institute.com

Commonly used stationary phases include:

C18 (Octadecylsilyl): This is one of the most popular choices for reversed-phase HPLC due to its high hydrophobicity and ability to separate a wide range of compounds. basicmedicalkey.com

C8 (Octylsilyl): This stationary phase is less hydrophobic than C18 and can offer different selectivity for certain analytes.

Phenyl: Columns with phenyl functional groups can provide unique selectivity for aromatic compounds due to π-π interactions.

Cyano: Cyano-bonded phases can operate in both normal-phase and reversed-phase modes and can offer different selectivity compared to alkyl-bonded phases. scielo.br

The selection of the optimal stationary phase often involves screening several different column chemistries to find the one that provides the best separation of this compound from the active pharmaceutical ingredient (API) and other impurities. shimadzu.comunige.ch Multi-modal or mixed-mode chromatography, which combines two or more types of chromatographic separation mechanisms, can also be employed to enhance selectivity. tricliniclabs.com

Table 1: Common HPLC Stationary Phases for Pharmaceutical Analysis

Stationary PhasePolarityPrimary Interaction MechanismTypical Applications
C18 (ODS)NonpolarHydrophobic (van der Waals) forcesBroad range of nonpolar to moderately polar compounds.
C8NonpolarHydrophobic (van der Waals) forcesSimilar to C18 but with less retention for nonpolar compounds.
PhenylNonpolarπ-π interactions, hydrophobic forcesAromatic compounds, compounds with double bonds.
CyanoPolarDipole-dipole interactions, weak hydrophobic forcesCan be used in both reversed-phase and normal-phase modes.

The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol. waters.com The composition of the mobile phase is a critical parameter that influences the retention and elution of analytes.

Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analysis. drawellanalytical.com This approach is simpler but may not be suitable for complex samples containing compounds with a wide range of polarities.

Gradient Elution: This technique involves changing the composition of the mobile phase during the chromatographic run. drawellanalytical.compsu.edu Typically, the proportion of the stronger organic solvent is increased over time, which helps to elute strongly retained compounds more quickly and improves peak shape. basicmedicalkey.com A gradient elution program can be optimized to achieve the best separation in the shortest possible time. chromatographyonline.com The use of additives like trifluoroacetic acid (TFA) or buffers is common to control the pH and improve peak shape. shimadzu.com

The optimization of the mobile phase involves adjusting the solvent ratio, pH, and buffer concentration to achieve optimal resolution and peak symmetry. drawellanalytical.com

Table 2: Example of a Gradient Elution Program for HPLC Analysis

Time (minutes)% Mobile Phase A (e.g., Water with 0.1% Formic Acid)% Mobile Phase B (e.g., Acetonitrile with 0.1% Formic Acid)
0.0955
20.0595
25.0595
25.1955
30.0955

Gas Chromatography (GC) Applications

Gas chromatography is another powerful separation technique that can be used for the analysis of this compound, particularly if the compound is volatile or can be made volatile through derivatization. phenomenex.com In GC, the mobile phase is an inert gas, and the separation is based on the compound's boiling point and its interaction with the stationary phase. numberanalytics.com

For non-volatile compounds, a derivatization step is often required to increase their volatility. nih.gov The choice of column (stationary phase) is critical for achieving good separation. numberanalytics.com GC can be coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for both quantification and structural identification. cdc.gov GC-MS is a highly specific and sensitive technique for the analysis of impurities. researchgate.net

Capillary Electrophoresis (CE) Techniques

Capillary electrophoresis is a high-efficiency separation technique that separates molecules based on their charge-to-mass ratio in an electric field. i-med.ac.atsciex.com CE can be a valuable alternative or complementary technique to HPLC for the analysis of this compound. avancebio.com Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed. sciex.com The technique offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents. sciex.com It is particularly useful for the analysis of charged molecules and can provide different selectivity compared to HPLC. horiba.com

Spectroscopic and Hyphenated Techniques for Structural Confirmation and Profiling

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are essential for the unambiguous structural confirmation of this compound. ajrconline.org Hyphenated techniques, which couple a separation technique with a spectroscopic detector, are particularly powerful for impurity profiling. chromatographytoday.comajpaonline.com

Commonly used techniques include:

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. nih.gov When coupled with a chromatographic technique (e.g., LC-MS, GC-MS), it allows for the separation and identification of components in a complex mixture. researchgate.netijarnd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial arrangement. researchgate.netlabmanager.com It is a powerful tool for the definitive structural elucidation of unknown compounds. wisc.edu LC-NMR, a hyphenated technique, allows for the direct structural analysis of separated compounds. chromatographytoday.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. nih.govlabmanager.com It can be used as a fingerprinting technique for compound identification. LC-IR is a hyphenated technique that combines the separation power of LC with the identification capabilities of IR. ajrconline.orgijarnd.com

The combination of these techniques provides a comprehensive analytical toolkit for the detection, quantification, and structural elucidation of this compound, ensuring the quality and safety of pharmaceutical products. ajrconline.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly selective analytical technique essential for separating, detecting, and quantifying trace-level impurities in pharmaceutical substances. The technique couples the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. For the analysis of a compound like this compound, LC-MS/MS would be the method of choice for both quantification and structural confirmation, particularly in complex matrices like a drug product or biological fluid. scholarsresearchlibrary.comwaters.com A typical method involves using a reversed-phase column (e.g., C18) to separate the analyte from the parent drug and other impurities based on polarity, followed by detection with a tandem mass spectrometer. sigmaaldrich.comdergipark.org.tr

Ionization Techniques (ESI, APCI) for this compound

To be analyzed by a mass spectrometer, molecules must first be ionized. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common atmospheric pressure ionization techniques used in LC-MS. waters.com

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly effective for polar and thermally labile molecules. It generates ions directly from a solution by applying a high voltage to a liquid, creating an aerosol. For acidic compounds like Ibuprofen and its derivatives, ESI is typically performed in negative ion mode ([M-H]⁻), as the carboxylic acid group readily loses a proton. mdpi.comnih.gov This would be the most probable choice for analyzing this compound, assuming it retains a carboxylic acid moiety. ESI offers excellent sensitivity and is well-suited for generating intact molecular ions with minimal fragmentation in the source. waters.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile analytes that are not easily ionized by ESI. In APCI, the sample is vaporized and then ionized through chemical reactions with reagent ions created from the solvent vapor by a corona discharge. While ESI is generally preferred for compounds like Ibuprofen, APCI can be a valuable alternative if the impurity shows poor ionization efficiency with ESI. waters.com The choice between ESI and APCI depends on the specific physicochemical properties of this compound.

Fragmentation Patterns and Tandem Mass Spectrometry of this compound

Tandem Mass Spectrometry (MS/MS) is used to generate structural information by fragmenting a selected precursor ion and analyzing its resulting product ions. In an MS/MS experiment, the molecular ion (or a primary adduct ion) of this compound, selected in the first quadrupole (Q1), would be passed into a collision cell (q2) where it collides with an inert gas (like argon) to induce fragmentation. The resulting fragment ions are then separated and detected in the third quadrupole (Q3).

For illustrative purposes, the fragmentation of Ibuprofen ([M-H]⁻ at m/z 205.1) is well-documented. A primary fragmentation pathway is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group, resulting in a prominent product ion at m/z 161.1. scholarsresearchlibrary.comnih.govnih.govnih.gov This transition (205.1 > 161.1) is highly specific and is frequently used for the quantification of Ibuprofen in Multiple Reaction Monitoring (MRM) mode. mdpi.comnih.gov

If this compound retains the isobutylphenyl propionic acid structure, its fragmentation would be expected to be similar. The specific fragmentation pattern would be crucial for confirming its identity and distinguishing it from other isomers or related impurities.

Table 1: Illustrative LC-MS/MS Parameters and Fragmentation Data for Ibuprofen

ParameterIllustrative Value/DescriptionReference
Ionization ModeNegative Electrospray Ionization (ESI-) mdpi.comnih.gov
Precursor Ion (Q1)m/z 205.1 [M-H]⁻ scholarsresearchlibrary.com
Product Ion (Q3)m/z 161.1 scholarsresearchlibrary.comnih.gov
Fragmentation[M-H-CO₂]⁻ (Loss of 44 Da) nih.gov
Collision EnergyOptimized for maximum product ion intensity (e.g., 5-15 eV) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov For non-volatile compounds or those with polar functional groups, such as the carboxylic acid in Ibuprofen and potentially in this compound, a chemical derivatization step is typically required to increase their volatility and thermal stability. nih.govresearchgate.net Common derivatization methods include esterification or silylation to convert the acidic proton into a less polar group. researchgate.net For example, Ibuprofen can be derivatized with pentafluorobenzyl (PFB) bromide to form a PFB ester, which is then analyzed by GC-MS under electron-capture negative-ion chemical ionization (ECNICI). nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which generates a mass spectrum for each. The resulting fragmentation patterns, often generated by electron ionization (EI), can be compared against spectral libraries (like NIST) for identification. nih.gov GC-MS is highly effective for quantifying known impurities and identifying unknown volatile or semi-volatile substances. scispace.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. ontosight.ai It provides detailed information about the carbon-hydrogen framework of a molecule. For an unknown impurity like this compound, NMR would be essential to confirm its proposed structure after isolation.

¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin splitting), and their relative numbers (integration).

¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.

2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons, allowing for the complete assembly of the molecular structure by showing which atoms are connected to each other.

For example, the structure of an Ibuprofen degradation product, (2RS)-2-(4-Formylphenyl)propionic acid, was confirmed using NMR. nih.govchemodex.com The spectra would clearly show signals for the aldehyde proton (~9-10 ppm) and changes in the aromatic signals compared to the parent Ibuprofen. Analysis of this compound by NMR would allow for unambiguous confirmation of the loss of the benzyl (B1604629) group and verification of the remaining IBP structure.

Table 2: Illustrative ¹H NMR Chemical Shifts for Key Ibuprofen-Related Structures in CDCl₃

Functional GroupIbuprofen (Illustrative)4-Isobutylacetophenone (Illustrative)Reference
Aromatic Protons (Ar-H)~7.1-7.2 ppm (d, 4H)~7.15 ppm (d, 2H), ~7.85 ppm (d, 2H) google.com
Methine Proton (-CH(CH₃)COOH)~3.7 ppm (q, 1H)N/A researchgate.net
Methyl Protons (-CH(CH₃)COOH)~1.5 ppm (d, 3H)N/A researchgate.net
Acetyl Protons (-COCH₃)N/A~2.55 ppm (s, 3H) google.com
Isobutyl Methylene (-CH₂)~2.45 ppm (d, 2H)~2.50 ppm (d, 2H) google.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. scirp.org It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. Each functional group has a characteristic absorption frequency range. pensoft.netsemanticscholar.org

For a compound like this compound, FTIR would be used as a preliminary identification tool. Key absorptions would include:

A strong, broad absorption around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.

A very strong absorption around 1700-1725 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid. researchgate.netscielo.org.ar

Absorptions in the 2850-3000 cm⁻¹ region for C-H stretches of the alkyl groups.

Bands in the 1450-1600 cm⁻¹ region corresponding to aromatic C=C stretching.

By comparing the FTIR spectrum of the impurity to that of the parent drug, one could quickly confirm the presence or absence of key functional groups, aiding in the identification process. bgsu.edu

Table 3: Illustrative Characteristic FTIR Absorption Bands for Ibuprofen

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Carboxylic Acid O-HStretch2500 - 3300 (broad) researchgate.net
Alkyl C-HStretch2870 - 2960 researchgate.net
Carboxylic Acid C=OStretch~1721 scielo.org.ar
Aromatic C=CStretch1500 - 1600 semanticscholar.org

Impurity Profiling and Related Substances Analysis of this compound

Impurity profiling is the comprehensive process of detecting, identifying, quantifying, and reporting the impurities present in a drug substance or drug product. ajrconline.org This process is mandated by regulatory agencies like the ICH to ensure the quality, safety, and efficacy of pharmaceuticals. The analytical methods described above (LC-MS, GC-MS, NMR, FTIR) are the core tools used for impurity profiling. ajrconline.org

The process for this compound would involve:

Detection: Using a high-resolution separation technique like HPLC or UHPLC, typically with a non-specific detector like UV, to screen for the presence of all potential impurities. sigmaaldrich.comresearchgate.net

Identification and Characterization: Once an unknown impurity peak is detected, its structure must be elucidated. This often involves isolating the impurity using preparative chromatography and then analyzing it with high-resolution mass spectrometry (LC-QTOF-MS) to determine its elemental composition and fragmentation, and with NMR to confirm its definitive structure. researchgate.netnih.gov

Quantification: Developing and validating a specific, accurate, and precise analytical method (e.g., HPLC-UV or LC-MS) to measure the level of this compound in routine production batches. researchgate.net The impurity level must be controlled and kept below the reporting, identification, and qualification thresholds defined by ICH guidelines.

Known impurities of Ibuprofen include substances arising from synthesis, degradation, or interaction with excipients. google.comresearchgate.netamazonaws.com Examples include 4-isobutylacetophenone (IBAP), a common degradation product, and various esters formed by reaction with excipients like polyethylene (B3416737) glycol (PEG) in certain formulations. google.comresearchgate.net

Table 4: Examples of Known Ibuprofen Impurities and Degradation Products

Impurity/Degradant NameCommon OriginTypical Analytical TechniqueReference
4-Isobutylacetophenone (IBAP)Degradation (thermal, oxidative)HPLC, GC-MS google.comamazonaws.com
(2RS)-2-(4-Formylphenyl)propionic acid (FPPA)Degradation (oxidative)HPLC, LC-MS chemodex.comeurekaselect.com
Ibuprofen-PEG EstersInteraction with excipientsLC-MS-QTOF researchgate.net
2-[4-Isobutyrylphenyl]propionic acidThermal DegradationHPLC google.com

Development of Reference Standards for this compound

The accurate identification and quantification of impurities and metabolites in active pharmaceutical ingredients (APIs) is a critical component of drug development and quality control. This process relies on the availability of highly pure and well-characterized reference standards. A reference standard is a substance prepared for a specific use, the purity of which has been established with a high degree of confidence, enabling it to be used for calibration, identification, or purity assessment. The development of a reference standard for a desbenzyl compound, such as this compound—an impurity derived from the loss of a benzyl group from a parent API—involves a multi-step process encompassing synthesis, purification, and rigorous structural elucidation.

The term "this compound" is not consistently defined in publicly available scientific literature, suggesting it may be an internal designation or a less common impurity. However, the principles for developing such a reference standard are universal. The development process for analogous and well-documented desbenzyl impurities, such as the Ben-desbenzyl impurity of the antihypertensive drug Benidipine, provides a clear framework for establishing a reference standard. researchgate.netresearchgate.net

Synthesis and Characterization

The creation of a reference standard begins with the synthesis of the impurity. For desbenzyl compounds, this often involves either modifying the parent drug or a multi-step synthesis designed to yield the specific impurity. researchgate.netresearchgate.net In the case of the Ben-desbenzyl impurity of Benidipine, it was synthesized to obtain a pure compound that could be fully characterized and standardized for analytical use. researchgate.net The synthesis pathway was elucidated to understand its formation during the manufacturing of the API, noting it could arise from the reaction of a key intermediate with a "piperidin-3-ol" impurity. researchgate.net

Following synthesis, the compound is subjected to extensive characterization to confirm its identity and purity. This is the most critical phase in qualifying a material as a reference standard. The analytical techniques employed provide definitive structural information and quantitative purity data.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which helps confirm the structure. researchgate.net For the Ben-desbenzyl impurity of Benidipine, the mass spectrum showed a molecular ion that was 89 atomic mass units (amu) lower than that of the parent drug, Benidipine, corresponding precisely to the loss of a benzyl group. researchgate.net While specific data for "this compound" is not available, predicted mass spectrometry data for a compound with the formula C6H15O3PS, also referred to as "this compound" in some databases, shows expected adducts that would be used for its identification. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound (C6H15O3PS) This table is predictive and serves as an example of data used for characterization.

AdductPredicted m/z (mass-to-charge ratio)
[M+H]⁺199.05524
[M+Na]⁺221.03718
[M-H]⁻197.04068
[M]⁺198.04741
Data sourced from PubChemLite database. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H NMR and ¹³C NMR) is arguably the most powerful technique for the structural elucidation of organic molecules. chemistry-chemists.com It provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for unambiguous structure confirmation. acs.org For the Ben-desbenzyl impurity, ¹H and ¹³C NMR assignments were crucial in confirming the loss of the benzyl group and establishing the final structure of the reference material. researchgate.net

Table 2: Example ¹H and ¹³C NMR Data for Benidipine and its Ben-desbenzyl Impurity This table presents a simplified, representative example of the type of data generated during characterization, based on findings for Benidipine impurities. researchgate.net

CompoundTechniqueKey Observations
Benidipine¹H NMRSignals corresponding to benzyl group protons are present.
Benidipine¹³C NMRSignals corresponding to benzyl group carbons are present.
Ben-desbenzyl Impurity¹H NMRAbsence of signals corresponding to benzyl group protons.
Ben-desbenzyl Impurity¹³C NMRAbsence of signals corresponding to benzyl group carbons.
Data interpretation based on the study of Benidipine impurities. researchgate.net

Chromatographic Purity (HPLC): High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a reference standard. torontech.com A stability-indicating HPLC method is developed to separate the main compound from any related impurities. nih.gov The purity is typically determined using a diode array detector (DAD) and is often calculated by the area normalization method, where the main peak area is expressed as a percentage of the total area of all observed peaks. torontech.comchromatographyonline.com For a material to qualify as a reference standard, its purity must be high, often exceeding 99%. alfachemch.com

Certification and Use

Once synthesized, purified, and fully characterized, the material can be established as a reference standard. For widespread use, particularly in regulated pharmaceutical environments, these standards are often produced and certified by accredited bodies in accordance with standards like ISO 17034 (for reference material producers) and ISO/IEC 17025 (for testing and calibration laboratories). sigmaaldrich.comalkalisci.com

For example, a certified reference material (CRM) for Desbenzyl donepezil hydrochloride, a metabolite of the drug Donepezil, is commercially available as a pharmaceutical secondary standard. sigmaaldrich.comalkalisci.com These standards are traceable to primary pharmacopoeial standards (e.g., USP, EP, BP) and are delivered with a comprehensive Certificate of Analysis (CoA). sigmaaldrich.comalkalisci.com The CoA includes all the characterization data, a certified purity value, and guidelines for storage and use.

This certified reference standard is then used in quality control laboratories for several key applications:

Identification: Confirming the identity of the impurity in API batches by comparing retention times in chromatography. torontech.com

Quantification: Accurately measuring the level of the impurity in the API to ensure it does not exceed the limits specified by regulatory bodies. ptfarm.pl

Method Validation: Validating analytical methods to demonstrate they are accurate, precise, and specific for the impurity . nih.gov

Molecular Interactions and Biochemical Mechanism Studies of Desbenzyl Ibp in Vitro

Enzyme Binding and Inhibition Studies

Investigations with Cyclooxygenase Isoforms (COX-1, COX-2) and Related Enzymes

Ibuprofen is a well-established non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective, reversible inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govclinpgx.orgdrugbank.com These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. clinpgx.org

In vitro studies have demonstrated that the pharmacological activity of ibuprofen resides primarily in its S-enantiomer, which is a more potent inhibitor of both COX isoforms compared to the R-enantiomer. nih.govclinpgx.org In a human whole-blood assay, S-ibuprofen showed comparable inhibitory potency against both COX-1 and COX-2. nih.gov

Molecular docking and crystallographic studies have elucidated the binding mechanism of ibuprofen within the active site of COX enzymes. The binding is characterized by key interactions with amino acid residues. Notably, the carboxylate group of ibuprofen forms a crucial salt bridge with the guanidinium group of a conserved arginine residue (Arg-120 in COX-1, Arg-121 in COX-2) at the entrance of the enzyme's channel. nih.gov Additionally, hydrophobic interactions with other residues in the active site contribute to the binding affinity. nih.gov In silico evaluations have confirmed these binding profiles, highlighting the interactions that stabilize the drug-enzyme complex. nih.gov

Table 1: In Vitro Inhibitory Activity of S-Ibuprofen against COX Isoforms
EnzymeIC₅₀ (μmol/L)Assay System
COX-12.1Human Whole Blood
COX-21.6Human Whole Blood

Data derived from in vitro human whole-blood assays. nih.gov

Kinetic Characterization of Enzyme-Ibuprofen Interactions

Kinetic studies characterize ibuprofen as a rapid, reversible, and time-independent inhibitor of both COX-1 and COX-2. nih.gov Its primary mechanism is competitive inhibition, where it competes with the natural substrate, arachidonic acid, for binding to the active site of the COX enzymes. nih.gov This direct competition prevents the synthesis of prostaglandin H2, the precursor to various other prostanoids involved in physiological and pathological processes. clinpgx.org

Interestingly, the kinetic interaction of ibuprofen with COX-2 can be substrate-dependent. While it acts as a simple competitive inhibitor for arachidonic acid oxygenation, some research suggests it can function as a non-competitive, allosteric inhibitor to prevent the oxygenation of endocannabinoid substrates by COX-2.

Receptor Interaction Profiling (In Vitro)

Beyond its primary targets of COX-1 and COX-2, in vitro studies have revealed that ibuprofen can interact with other receptor systems, suggesting a broader pharmacological profile.

Ligand Binding Assays

Ligand binding assays have identified direct interactions between ibuprofen and non-COX receptors.

Cannabinoid Receptors: In vitro studies have shown that ibuprofen can inhibit the binding of a synthetic agonist to the human CB2 cannabinoid receptor. nih.gov This suggests that ibuprofen may compete with endogenous ligands for binding to this receptor, potentially influencing the analgesic pathways associated with the endocannabinoid system. nih.gov

Taste Receptors: Research has identified ibuprofen as a negative allosteric modulator (NAM) of the human sweet taste receptor, a heterodimer of TAS1R2 and TAS1R3. researchgate.net Docking simulations and mutant analysis suggest that ibuprofen interacts with the transmembrane domain (TMD) of the TAS1R3 subunit. researchgate.net

Receptor Activation/Inhibition Studies in Cell-Free Systems

Cell-free systems provide a controlled environment to study direct receptor-ligand interactions without the complexity of cellular signaling cascades. The binding of ibuprofen to the CB2 and TAS1R3 receptors, as demonstrated in binding assays, implies a direct modulatory effect. nih.govresearchgate.net For instance, its classification as a negative allosteric modulator of the sweet taste receptor inherently describes its inhibitory function on receptor activation by sweet tastants. researchgate.net While many functional studies are conducted in cell-based models, these cell-free binding data are critical for confirming direct receptor engagement and characterizing the nature of the interaction (e.g., competitive vs. allosteric).

Cellular Pathway Modulation in Model Organism Cells (In Vitro)

NF-κB Signaling Pathway: A significant COX-independent mechanism of ibuprofen is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. clinicaleducation.orgresearchgate.net In vitro studies using T cells and macrophages have shown that ibuprofen can inhibit the activation of NF-κB at therapeutic concentrations. clinicaleducation.org This inhibition prevents the transcription of numerous pro-inflammatory genes, including cytokines and COX-2 itself. clinicaleducation.orgresearchgate.net Some research indicates this may occur through the inhibition of IκBα degradation. nih.gov

Wnt/β-catenin Signaling Pathway: In human colon adenoma cells, ibuprofen has been shown to inhibit the Wnt/β-catenin pathway. nih.gov It effectively decreases the levels of nuclear β-catenin, a key transcriptional co-activator in this pathway, and promotes the phosphorylation of GSK-3β, a kinase that targets β-catenin for degradation. nih.gov

PI3K/Akt/mTOR Signaling Pathway: Studies in fibrosarcoma cell lines have demonstrated that ibuprofen can inhibit the PI3K/Akt/mTOR signaling pathway. cellmolbiol.orgnih.gov This inhibition leads to a reduction in cancer cell proliferation and an increase in apoptosis, highlighting a potential mechanism for its anti-tumor effects. cellmolbiol.orgnih.gov

Protein Complex Disruption: In colorectal cancer cells, ibuprofen has been found to interfere with a signal transduction pathway by disrupting the assembly of a WNK1/GSK3β/SRPK1 protein kinase complex. oncotarget.comoncotarget.com This disassembly leads to changes in the phosphorylation and subcellular localization of the splicing factor SRSF1, ultimately inhibiting the expression of the tumor-related splicing variant RAC1B. oncotarget.comoncotarget.com

Table 2: Summary of COX-Independent Cellular Pathway Modulation by Ibuprofen (In Vitro)
PathwayCell ModelObserved Effect
NF-κBT cells, Macrophages, Colon Cancer CellsInhibition of activation, reduced expression of pro-inflammatory genes. clinicaleducation.orgresearchgate.netnih.gov
Wnt/β-cateninColon Adenoma CellsDecreased nuclear β-catenin, increased GSK-3β phosphorylation. nih.gov
PI3K/Akt/mTORFibrosarcoma Cells (HT1080)Inhibition of pathway, leading to reduced proliferation and increased apoptosis. cellmolbiol.orgnih.gov
WNK1/GSK3β/SRPK1Colorectal Cancer Cells (HT29)Disruption of protein complex assembly, altering alternative splicing of RAC1B. oncotarget.comoncotarget.com

Effects on Metabolic Fluxes in Cultured Cells

Currently, there is a notable absence of published research specifically detailing the effects of Desbenzyl IBP on metabolic fluxes in cultured cells. Scientific studies investigating how this particular metabolite might alter key metabolic pathways, such as glycolysis, the pentose phosphate pathway, or mitochondrial respiration in an in vitro setting, have not been identified through comprehensive searches of available literature. Therefore, no data tables or detailed research findings on this specific topic can be presented.

Impact on Specific Intracellular Signaling Cascades

Similarly, information regarding the impact of this compound on specific intracellular signaling cascades is not available in the current body of scientific research. Investigations into whether this compound modulates key signaling pathways, such as those involving protein kinases, phosphatases, or second messengers, have not been reported. As a result, a detailed analysis of its influence on cellular signaling is not possible at this time.

Comparative Biochemical Activity of this compound with Parent Compound and Other Metabolites

A direct comparative analysis of the biochemical activity of this compound with its parent compound, Iprobenfos, and other potential metabolites is not well-documented in in vitro studies. While the toxicity and biochemical effects of the parent compound Iprobenfos are more broadly studied, specific data quantifying and comparing the activity of the this compound metabolite are scarce. Without such comparative studies, it is difficult to ascertain the relative potency or differing mechanisms of action between the parent compound and its desbenzylated metabolite.

Therefore, it is not possible to generate the requested article focusing solely on this compound with the provided outline and constraints, as the necessary subject-specific information is unavailable in the search results.

To proceed, specific research or data concerning this compound's computational chemistry and SAR investigations would be required.

Compound Name Table

this compound

Computational Chemistry and Structure Activity Relationship Sar Investigations of Desbenzyl Ibp

In Silico Prediction of Metabolic Pathways and Products Involving Desbenzyl IBP

Metabolite Prediction Algorithms

Metabolite prediction algorithms aim to identify potential metabolic transformations that a parent compound, such as Iprobenfos, might undergo. These algorithms can be broadly categorized into rule-based systems and data-driven machine learning approaches. Rule-based systems rely on predefined metabolic transformation rules derived from known enzymatic reactions and chemical principles. In contrast, machine learning models, particularly deep learning architectures like transformers, learn patterns from vast datasets of known metabolic reactions to predict novel metabolites.

For a compound like Iprobenfos, these algorithms would analyze its structure to predict potential sites of metabolic attack, such as hydrolysis, oxidation, or cleavage of specific bonds. The debenzylation process, leading to this compound, would be a key pathway identified by such algorithms. Advanced methods can predict not only the structure of the metabolite but also the likelihood of its formation and the specific enzyme families involved.

Table 1: Comparison of Metabolite Prediction Algorithm Performance

Algorithm TypeKey FeaturesTypical Accuracy (Top-10)Representative Tools/Methods
Rule-BasedRelies on predefined metabolic transformation rules; enzyme-specific coverageVariable (e.g., 70% for specific enzymes)GLORYx, SyGMa
Machine Learning (DL)Learns from data; generalizable across enzyme families; end-to-end learningUp to 78% (Top-10)Transformer models, Deep Neural Networks (e.g., BioTransformer)
Hybrid ApproachesCombines rule-based knowledge with machine learningOften enhanced performanceMetaSite (integrates enzyme-substrate recognition and kinetics)

Note: Accuracy metrics are generalized from studies on broad metabolite prediction tasks, as specific data for this compound may not be publicly available.

Enzyme Active Site Mapping for Desbenzylation

Enzyme active site mapping is a critical process for understanding how specific enzymes interact with their substrates and catalyze biochemical reactions, such as the debenzylation of Iprobenfos to form this compound. This involves identifying the precise location and nature of amino acid residues within the enzyme's active site that are responsible for substrate binding and catalysis.

Computational methods play a significant role in active site mapping. Techniques like molecular docking simulate the binding of a substrate (e.g., Iprobenfos) to a target enzyme, predicting binding poses and affinities. Molecular dynamics simulations can further explore the dynamic interactions between the enzyme and substrate over time, revealing conformational changes and key residues involved in the reaction mechanism. Structure-based methods, such as analyzing crystallographic data or homology models of enzymes known to perform debenzylation (e.g., certain hydrolases or esterases), can provide detailed atomic-level information about the active site architecture. Experimental techniques, including site-directed mutagenesis (altering specific amino acids in the enzyme) and affinity labeling (covalently attaching a probe to the active site), are often used in conjunction with computational predictions to validate findings and pinpoint catalytic residues. For the debenzylation of Iprobenfos, mapping the active sites of relevant esterases or hydrolases would be crucial to understand the enzymatic basis for this compound formation.

Electronic Structure Calculations for this compound

Electronic structure calculations provide fundamental insights into the electronic distribution, reactivity, and physical properties of molecules. By solving the Schrödinger equation (or approximations thereof), these methods reveal the arrangement of electrons and nuclei, enabling predictions about chemical behavior. Density Functional Theory (DFT) is a widely used computational method for these calculations due to its balance of accuracy and computational efficiency.

Molecular Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) analysis visualizes the distribution of electron density around a molecule, indicating regions that are electron-rich (negative potential, attractive to positive charges) or electron-deficient (positive potential, attractive to negative charges). MEP is calculated by mapping the electrostatic potential generated by the molecule's nuclei and electrons onto its van der Waals surface. This surface representation allows for a rapid assessment of potential sites for electrophilic or nucleophilic attack and for non-covalent interactions, such as hydrogen bonding.

For this compound, MEP analysis would highlight areas of positive and negative charge distribution, which are critical for understanding its potential interactions with biological targets or its susceptibility to enzymatic modification. For instance, electron-rich oxygen or sulfur atoms might exhibit negative MEP values, while electron-deficient carbon atoms could show positive MEP values. Such information is invaluable for SAR studies, helping to correlate molecular electronic properties with biological activity or metabolic stability.

Table 2: Representative Molecular Electrostatic Potential (MEP) Characteristics

Molecular Feature/RegionTypical MEP Value Range (relative to vacuum)Interpretation for Reactivity/InteractionExample Compounds/Context
Electron-rich regions (e.g., lone pairs on O, S, N)Negative (e.g., -0.05 to -0.5 a.u.)Nucleophilic attack, hydrogen bond acceptanceOxygen atoms in organophosphates, nitrogen in amines
Electron-deficient regions (e.g., carbonyl carbons, activated C-H)Positive (e.g., +0.05 to +0.5 a.u.)Electrophilic attack, Lewis acid interactionsCarbonyl carbons, positively charged centers
Overall molecular surfaceVariesPredicts overall molecular interaction profileIbuprofen derivatives, various drug molecules

Note: Values are illustrative and depend heavily on the specific molecule and computational method used. "a.u." refers to atomic units.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial for understanding chemical reactivity, as they represent the regions where electron transfer is most likely to occur during a chemical reaction. The HOMO, representing the most loosely held electrons, acts as an electron donor, while the LUMO, representing the lowest energy empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite electrons or facilitate electron transfer. For this compound, FMO analysis would reveal its electron-donating and electron-accepting capabilities, providing insights into its potential reaction pathways, such as nucleophilic substitution or oxidative metabolism. These calculations, typically performed using DFT, can predict which parts of the molecule are most likely to participate in chemical transformations.

Table 3: Representative Frontier Molecular Orbital (FMO) Parameters

Molecular PropertyTypical Range/Values (eV)Significance for ReactivityExample Compounds/Context
HOMO Energy-5.0 to -10.0Higher HOMO energy indicates greater electron-donating ability, higher reactivity as a nucleophile.Various organic molecules, NSAIDs
LUMO Energy-1.0 to -4.0Lower LUMO energy indicates greater electron-accepting ability, higher reactivity as an electrophile.Various organic molecules, NSAIDs
HOMO-LUMO Gap3.0 to 7.0Smaller gap implies higher reactivity, greater susceptibility to electronic excitation or charge transfer.Ibuprofen derivatives, conjugated systems, reactive intermediates
Electron Density at HOMOVariesIdentifies regions of the molecule most likely to donate electrons.Specific atoms or functional groups within a molecule
Electron Density at LUMOVariesIdentifies regions of the molecule most likely to accept electrons.Specific atoms or functional groups within a molecule

Note: Values are illustrative and depend heavily on the specific molecule, functional groups, and computational method used. Data is generalized from studies on organic molecules and NSAIDs.

Advanced Research Frontiers and Future Perspectives

Integration of Omics Technologies in Desbenzyl IBP Metabolic Research

The comprehensive analysis of biological molecules, known as "omics," offers a powerful lens through which to view the intricate processes of drug metabolism. For a metabolite like this compound, proteomics and metabolomics can illuminate its formation, interactions, and effects within a biological system.

Metabolomics, the large-scale study of small molecules or metabolites, can be employed to create a detailed snapshot of the metabolic state of a cell or organism in response to the parent drug of this compound. By comparing the metabolomes of systems with and without the presence of the parent compound, researchers can identify this compound and other related metabolites. Furthermore, quantitative metabolomics can track the concentration of this compound over time, providing crucial data on its formation and clearance rates.

Proteomics, the study of the entire set of proteins, can identify the specific enzymes responsible for the biotransformation of a parent drug to this compound. Techniques such as protein expression profiling can reveal which enzymes are upregulated in the presence of the parent drug, suggesting their involvement in its metabolism. Additionally, activity-based protein profiling can directly identify the enzymes that interact with and modify the drug.

Table 1: Potential Applications of Omics Technologies in this compound Research

Omics TechnologyApplication to this compound ResearchPotential Insights
Metabolomics - Identification and quantification of this compound in biological samples. - Profiling of metabolic changes associated with this compound formation.- Understanding the metabolic pathway leading to this compound. - Discovery of potential biomarkers related to the metabolism of the parent drug.
Proteomics - Identification of enzymes involved in the desbenzylation process. - Analysis of protein expression changes in response to the parent drug.- Pinpointing the specific cytochrome P450 or other enzymes responsible for this compound formation. - Elucidating the regulatory mechanisms of metabolic pathways.

Gene expression profiling provides a powerful tool to investigate the enzymes potentially involved in the desbenzylation process that leads to the formation of this compound. By analyzing the messenger RNA (mRNA) levels in tissues exposed to the parent compound, researchers can identify which genes encoding metabolic enzymes are upregulated. This upregulation suggests an increased production of these enzymes to handle the metabolic load of the drug.

The primary family of enzymes responsible for the metabolism of many foreign compounds are the cytochrome P450 (CYP) enzymes. clinpgx.orgnih.gov Gene expression studies can pinpoint specific CYP isoforms that are induced by the parent drug of this compound, making them strong candidates for the desbenzylation reaction. clinpgx.org Beyond CYPs, other enzyme families such as glutathione (B108866) S-transferases (GSTs) and UDP-glucosyltransferases (UGTs) may also be involved in subsequent metabolic steps, and their gene expression can be similarly profiled. uniroma1.it

Table 2: Key Enzyme Families in Drug Metabolism and Their Relevance to this compound

Enzyme FamilyGeneral Function in Drug MetabolismPotential Role in Relation to this compound
Cytochrome P450 (CYP) Oxidation, reduction, and hydrolysis reactions (Phase I metabolism). news-medical.netlibretexts.orgCatalyzing the initial desbenzylation of the parent compound to form this compound.
UDP-Glucosyltransferases (UGTs) Conjugation reactions, increasing water solubility for excretion (Phase II metabolism).Further metabolizing this compound for elimination from the body.
Glutathione S-Transferases (GSTs) Detoxification by conjugating compounds with glutathione (Phase II metabolism).Potentially involved in the detoxification pathway of the parent drug or its metabolites.

Microfluidics and Miniaturized Systems for this compound Research

Microfluidics, the science and technology of processing and manipulating small amounts of fluids in channels with dimensions of tens to hundreds of micrometers, offers a revolutionary platform for studying drug metabolism. nih.govrsc.org These "lab-on-a-chip" systems can be used to create microscale models of human organs, such as the liver ("liver-on-a-chip"), providing a more physiologically relevant environment for metabolic studies compared to traditional cell cultures. oup.comufluidix.com

For this compound research, a liver-on-a-chip device could be used to perfuse liver cells with the parent drug and continuously monitor the formation of this compound in real-time. ufluidix.com This allows for precise control over experimental conditions and the use of very small amounts of reagents. The high-throughput nature of some microfluidic systems also enables the rapid screening of different conditions or drug concentrations to study their effect on this compound formation. mdpi.com

Novel Synthetic Methodologies for this compound and Related Compounds

The availability of pure standards of this compound is crucial for its accurate detection and quantification in biological samples, as well as for studying its potential biological activities. While classical organic synthesis methods can be employed, novel synthetic methodologies are emerging that offer more efficient and environmentally friendly routes to drug metabolites.

Biocatalysis, the use of natural catalysts such as enzymes to perform chemical transformations, is a particularly promising approach. nih.govresearchgate.net Researchers can identify the enzyme responsible for the desbenzylation of the parent drug and then use this enzyme in a controlled reactor to produce this compound on a larger scale. This method can be highly specific, leading to fewer byproducts and simpler purification processes. researchgate.net

Development of Biosensors and Detection Probes for this compound

Rapid and sensitive detection of this compound in biological fluids is a key goal for both research and potential clinical applications. Biosensors, analytical devices that combine a biological component with a physicochemical detector, offer a promising avenue for achieving this. tandfonline.com

An enzyme-based biosensor could be developed using the specific enzyme that recognizes and metabolizes this compound. nih.gov The interaction between the enzyme and this compound would generate a measurable signal, such as an electrical current or a change in light absorption, proportional to the concentration of the metabolite. nih.govnih.gov Another approach is the development of affinity-based biosensors, which could use antibodies or synthetic receptors that specifically bind to this compound. tandfonline.com These biosensors could potentially be integrated into portable devices for real-time monitoring. technologynetworks.comacs.org

Table 3: Comparison of Potential Biosensor Types for this compound Detection

Biosensor TypePrinciple of OperationPotential Advantages for this compound Detection
Enzyme-Based Utilizes an enzyme that specifically interacts with this compound, leading to a measurable signal. nih.govHigh specificity and potential for continuous monitoring.
Affinity-Based (e.g., Antibody) Employs a biological recognition element (e.g., antibody) that binds specifically to this compound. tandfonline.comHigh sensitivity and applicability to complex biological samples.
Electrochemical Measures changes in electrical properties upon interaction of this compound with a modified electrode surface. nih.govLow cost, portability, and rapid response times.

Unexplored Biochemical and Biological Roles of this compound

While this compound is known as a metabolite of a parent compound, its own potential biochemical and biological roles remain largely unexplored. It is often assumed that metabolites are simply inactive breakdown products destined for excretion. However, some drug metabolites have been found to be pharmacologically active, sometimes with effects similar to, or even different from, the parent drug. news-medical.netmsdmanuals.com

Interdisciplinary Approaches in this compound Research

Computational and In Silico Modeling

Computational chemistry and in silico modeling have emerged as indispensable tools in the study of organophosphorus compounds like this compound. These approaches allow for the prediction of molecular properties and interactions, thereby guiding and refining experimental research. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to correlate the chemical structure of this compound with its biological activity. nih.govsamipubco.comdigitellinc.com This can help in predicting the potential efficacy and toxicity of related compounds.

Molecular docking studies are another critical computational method, providing insights into the binding affinity and interaction patterns between this compound and potential protein targets. samipubco.com For instance, in silico studies on organophosphorus hydrolase (OPH) enzymes have been used to predict which enzymes may effectively hydrolyze compounds like this compound, a crucial aspect of its metabolism and detoxification. researchgate.net These computational models are instrumental in prioritizing experimental validations and in the rational design of further studies.

Systems Biology and Network Pharmacology

Systems biology offers a holistic perspective by integrating large-scale datasets from genomics, proteomics, and metabolomics to model the complex biological networks affected by this compound. nih.govnih.gov This approach moves beyond the study of single molecular targets to understand how the compound perturbs entire cellular pathways and networks. researchgate.netnih.gov For organophosphorus compounds, systems-level analyses have been utilized to investigate toxicity by incorporating absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties, along with protein prediction and pathway analysis. nih.gov

Network pharmacology, a key component of systems biology, is particularly valuable for elucidating the complex interplay between chemical compounds and biological systems. nih.govnih.govfrontiersin.org By constructing and analyzing compound-target-disease networks, researchers can identify the potential molecular mechanisms underlying the biological effects of this compound. nih.govresearchgate.net For example, this approach can help in identifying key signaling pathways, such as the MAPK signaling pathway, that are known to be modulated by organophosphorus compounds. mdpi.com

Chemical Biology and Target Identification

Chemical biology provides powerful tools for the direct identification and validation of the molecular targets of this compound within a complex biological milieu. nih.govmdpi.com Techniques such as affinity-based pull-down assays and photoaffinity labeling can be employed to isolate and identify proteins that directly interact with this compound or its metabolites. nih.govmdpi.com These methods are crucial for moving from predicted targets from computational studies to experimentally validated interactions.

The integration of chemical probes and proteomics, often referred to as chemical proteomics, offers an unbiased approach to discover novel cellular targets. mdpi.com This can reveal previously unknown mechanisms of action and potential off-target effects. By understanding the full spectrum of molecular interactions, researchers can build a more complete picture of the pharmacological and toxicological profile of this compound. cornell.edu

Data Tables

Table 1: Key Interdisciplinary Research Findings for Organophosphorus Compounds

Research AreaKey FindingsPotential Application for this compound
Computational Chemistry QSAR models correlate chemical structure with toxicity. nih.govsamipubco.comPrediction of this compound's biological activity based on its structure.
Molecular docking identifies potential binding sites on enzymes. samipubco.comIdentification of enzymes likely involved in the metabolism of this compound.
Systems Biology Network analysis reveals complex toxicity pathways. nih.govMapping the systemic effects of this compound exposure.
Integration of 'omics' data provides a holistic view of cellular responses. nih.govnih.govUnderstanding the global transcriptomic and metabolomic changes induced by this compound.
Chemical Biology Affinity-based probes identify specific protein targets. nih.govmdpi.comIsolation and identification of direct molecular targets of this compound.
Photoaffinity labeling elucidates ligand-binding sites. mdpi.comCharacterizing the precise interaction sites of this compound on its target proteins.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing Desbenzyl IBP, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves dealkylation or selective cleavage of the benzyl group from its parent compound. Key steps include:

  • Reaction Optimization : Use controlled temperature (e.g., 20–80°C) and inert atmospheres to prevent side reactions.
  • Purification : Employ column chromatography or recrystallization, validated via HPLC or GC-MS .
  • Characterization : Confirm structural integrity using NMR (¹H/¹³C), FT-IR, and mass spectrometry. Reproducibility requires strict documentation of molar ratios, solvent systems, and reaction times .

Q. Which analytical techniques are most effective for quantifying this compound in environmental matrices?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges for aqueous samples.
  • Quantification : High-performance liquid chromatography (HPLC) paired with UV-Vis detection (λ = 220–260 nm) or tandem mass spectrometry (LC-MS/MS) for trace-level detection.
  • Validation : Calibrate against certified reference materials and report recovery rates (80–120%) and limits of detection (LOD < 0.1 µg/L) .

Q. What are the optimal pH and temperature conditions for this compound degradation in aqueous systems?

  • Methodological Answer :

  • Experimental Design : Conduct batch experiments across pH 3–11 and temperatures 10–40°C. Monitor degradation kinetics via UV-spectroscopy or LC-MS.
  • Findings : Maximum degradation often occurs at neutral pH (6–8) and ambient temperatures (20–25°C), with hydroxyl radicals (•OH) as primary oxidants in advanced oxidation processes (AOPs) .

Advanced Research Questions

Q. How can adsorption isotherm models (Langmuir vs. Freundlich) resolve contradictions in this compound biosorption data?

  • Methodological Answer :

  • Model Selection : Use the Langmuir model (monolayer adsorption) if equilibrium data fits a plateau, indicating homogeneous binding sites. Apply Freundlich (heterogeneous surfaces) if adsorption capacity increases with concentration.
  • Validation : Calculate R² and AIC values. For instance, a Langmuir R² > 0.95 suggests chemisorption dominates, while Freundlich applicability implies multilayer/physisorption .
  • Contradiction Resolution : Cross-validate with thermodynamic data (ΔG°, ΔH°). Exothermic ΔH° (<0) supports Langmuir, while endothermic values suggest Freundlich mechanisms .

Q. How to design multi-variable experiments to assess the environmental persistence of this compound under varying redox conditions?

  • Methodological Answer :

  • Factorial Design : Use a 2³ factorial matrix (pH, temperature, organic matter content).
  • Metrics : Measure half-life (t₁/₂) via first-order kinetics and quantify metabolites (e.g., hydroxylated derivatives) using HRMS.
  • Statistical Analysis : Apply ANOVA to identify significant variables (p < 0.05) and interaction effects. Report confidence intervals for degradation rates .

Q. What computational and experimental approaches can reconcile discrepancies in this compound’s thermodynamic stability predictions?

  • Methodological Answer :

  • In Silico Methods : Perform DFT calculations (e.g., B3LYP/6-31G*) to estimate bond dissociation energies (BDEs) and compare with experimental DSC data.
  • Experimental Validation : Use differential scanning calorimetry (DSC) to measure melting points and decomposition enthalpies. Discrepancies >5% may indicate unaccounted solvent effects or crystal packing .

Data Analysis & Interpretation

Q. How to address inconsistencies in this compound’s bioaccumulation factors (BAFs) across different trophic levels?

  • Methodological Answer :

  • Tiered Testing : Conduct in vitro (cell cultures) and in vivo (model organisms) assays. Normalize BAFs to lipid content and trophic magnification factors (TMFs).
  • Meta-Analysis : Use random-effects models to aggregate literature data, reporting heterogeneity indices (I²). Adjust for confounding variables (e.g., pH, salinity) .

Q. What statistical methods are appropriate for analyzing time-series data on this compound’s photodegradation kinetics?

  • Methodological Answer :

  • Kinetic Modeling : Fit data to pseudo-first/second-order models. Use the F-test to compare model fits.
  • Uncertainty Quantification : Apply Monte Carlo simulations to estimate confidence intervals for rate constants (k). Report root mean square error (RMSE) for model accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.